N-benzyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide
Overview
Description
N-benzyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide is a synthetic organic compound that belongs to the thiazole family. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound, in particular, has garnered attention in scientific research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting α-haloketones with thiourea under basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Formation of the Ureido Group: The ureido group is formed by reacting the thiazole derivative with phenyl isocyanate under controlled conditions.
Final Coupling: The final compound is obtained by coupling the intermediate products under specific reaction conditions, typically involving a catalyst and a solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloride, phenyl isocyanate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-benzyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-benzyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling and metabolic pathways.
Pathways Involved: It modulates pathways related to apoptosis, cell proliferation, and immune response.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide: shares structural similarities with other thiazole derivatives such as:
Uniqueness
- This compound is unique due to its specific combination of functional groups, which confer distinct biological activities and therapeutic potential. Its ureido group, in particular, enhances its ability to interact with biological targets, making it a promising candidate for drug development.
Biological Activity
N-benzyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. The thiazole ring and urea moiety suggest that this compound may interact with various biological targets, making it a candidate for therapeutic applications. This article focuses on the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 380.47 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities, along with a phenylureido group that may enhance its interaction with biological targets .
The mechanism of action of this compound is likely multifaceted. It may function as an inhibitor or modulator of specific enzymes or receptors involved in various biochemical pathways. The thiazole ring and the polar functional groups present in the compound facilitate binding to biological macromolecules, potentially influencing their activity .
Inhibition Studies
Recent studies have evaluated the inhibitory effects of thiazole derivatives on various enzymes. For example, compounds similar to this compound have shown significant inhibitory activity against carbonic anhydrase (CA) and acetylcholinesterase (AChE). In particular, thiazole derivatives have been reported to exhibit IC50 values in the low micromolar range against these enzymes, indicating potent biological activity .
Anticancer Activity
Thiazole derivatives have been investigated for their anticancer properties. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values ranging from 3.58 to 15.36 μM. These compounds exhibited selective toxicity towards cancer cells while showing lower cytotoxicity towards normal cells, suggesting a favorable therapeutic index . The ability to induce apoptosis in cancer cells has also been noted, which is crucial for developing effective anticancer therapies .
Case Studies and Research Findings
Study | Compound | Target | IC50 Value (μM) | Notes |
---|---|---|---|---|
Study 1 | Thiazole Derivative A | Carbonic Anhydrase | 0.5 | Most potent inhibitor identified |
Study 2 | Thiazole Derivative B | Acetylcholinesterase | 2.7 | Strong AChE inhibitory activity |
Study 3 | N-benzyl derivative | Various Cancer Cell Lines | 3.58 - 15.36 | Selective cytotoxicity observed |
Pharmacological Evaluations
Pharmacological evaluations have indicated that compounds related to this compound may possess anti-inflammatory and analgesic properties as well. These activities are attributed to their ability to modulate key signaling pathways involved in inflammation .
Properties
IUPAC Name |
N-benzyl-4-methyl-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-13-16(17(24)20-12-14-8-4-2-5-9-14)26-19(21-13)23-18(25)22-15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,20,24)(H2,21,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHSNSIWQFBTOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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